molecular formula C13H17N B8630726 4-(2-Phenylethyl)-1,2,3,6-tetrahydropyridine

4-(2-Phenylethyl)-1,2,3,6-tetrahydropyridine

Cat. No.: B8630726
M. Wt: 187.28 g/mol
InChI Key: NZNLNKAMTRQGLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Phenylethyl)-1,2,3,6-tetrahydropyridine is a heterocyclic organic compound that belongs to the class of tetrahydropyridines. This compound is of significant interest due to its structural properties and potential applications in various fields, including medicinal chemistry and neuropharmacology. It is structurally characterized by a tetrahydropyridine ring substituted with a phenethyl group at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Phenylethyl)-1,2,3,6-tetrahydropyridine typically involves the reduction of 1-phenethylpyridinium salts. One common method is the catalytic hydrogenation of 1-phenethylpyridinium bromide using palladium on carbon as a catalyst under hydrogen gas . Another approach involves the use of sodium borohydride as a reducing agent in an alcoholic solvent .

Industrial Production Methods: Industrial production of this compound may involve large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-(2-Phenylethyl)-1,2,3,6-tetrahydropyridine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding pyridinium salts.

    Reduction: Further reduction can yield fully saturated piperidine derivatives.

    Substitution: Electrophilic substitution reactions can occur at the phenethyl group or the tetrahydropyridine ring.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-(2-Phenylethyl)-1,2,3,6-tetrahydropyridine has several applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: 4-(2-Phenylethyl)-1,2,3,6-tetrahydropyridine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other tetrahydropyridines. Its phenethyl group enhances its interaction with biological targets, making it a valuable compound in neuropharmacological research .

Properties

Molecular Formula

C13H17N

Molecular Weight

187.28 g/mol

IUPAC Name

4-(2-phenylethyl)-1,2,3,6-tetrahydropyridine

InChI

InChI=1S/C13H17N/c1-2-4-12(5-3-1)6-7-13-8-10-14-11-9-13/h1-5,8,14H,6-7,9-11H2

InChI Key

NZNLNKAMTRQGLJ-UHFFFAOYSA-N

Canonical SMILES

C1CNCC=C1CCC2=CC=CC=C2

Origin of Product

United States

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